molecular formula C10H12O2S B3022423 1-((4-Methoxyphenyl)thio)propan-2-one CAS No. 25784-84-3

1-((4-Methoxyphenyl)thio)propan-2-one

Cat. No.: B3022423
CAS No.: 25784-84-3
M. Wt: 196.27 g/mol
InChI Key: BTCLISZSEDWSEC-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)thio)propan-2-one, also known as 1-(4-methoxyphenyl)-2-propanone, is an organic compound with the molecular formula C10H12O2S. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety through a sulfur atom. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

The synthesis of 1-((4-Methoxyphenyl)thio)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxythiophenol with 2-bromopropanone under basic conditions. The reaction typically proceeds as follows:

    Reaction of 4-methoxythiophenol with 2-bromopropanone:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-((4-Methoxyphenyl)thio)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

  • Oxidation

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium

      Products: Corresponding sulfoxides or sulfones

  • Reduction

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

      Conditions: Anhydrous conditions

      Products: Corresponding alcohols or thiols

  • Substitution

Scientific Research Applications

1-((4-Methoxyphenyl)thio)propan-2-one has diverse applications in scientific research, including:

  • Chemistry

    • Used as an intermediate in the synthesis of various organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine

    • Explored for its potential therapeutic applications in drug development.
  • Industry

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)thio)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Comparison with Similar Compounds

1-((4-Methoxyphenyl)thio)propan-2-one can be compared with other similar compounds, such as:

  • 1-(4-Methoxyphenyl)-2-propanone

    • Similar structure but lacks the sulfur atom.
    • Different reactivity and applications.
  • 4-Methoxyphenylacetone

    • Similar structure but with a different functional group.
    • Different chemical properties and uses.
  • 4-Methoxybenzyl methyl ketone

Biological Activity

1-((4-Methoxyphenyl)thio)propan-2-one, also known by its CAS number 25784-84-3, is an organic compound characterized by its unique thioether functional group. This compound has garnered attention in various fields of biological research due to its notable biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article explores the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12OS
  • Molecular Weight : Approximately 192.26 g/mol
  • Functional Groups : Thioether and ketone

The structure of this compound features a propan-2-one backbone with a para-methoxyphenyl group attached to a sulfur atom. This configuration contributes to its unique chemical properties and biological activities.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging method, demonstrating effectiveness comparable to well-known antioxidants like ascorbic acid . The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

2. Antimicrobial Activity

The compound has shown promising results in antimicrobial evaluations against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) for derivatives related to this compound, indicating significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives . Additionally, the compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

3. Anticancer Activity

Studies have explored the anticancer potential of derivatives of this compound against various cancer cell lines. Notably, compounds derived from this structure exhibited cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The mechanism of action appears to involve the inhibition of topoisomerase and other cellular pathways critical for cancer cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in relation to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)-1-propanoneKetone functional group without sulfurLacks thioether functionality
4-MethoxythiophenolContains a phenolic hydroxyl groupHydroxyl group alters solubility and reactivity
3-[(4-Methoxyphenyl)thio]propane-1-amineContains amine functional groupPotential dual-action properties

Case Study: SERCA2a Activation

In a study involving cardiac microsomes, derivatives of this compound were shown to enhance ATP hydrolysis mediated by SERCA2a activity. This finding indicates potential applications in cardiac health, particularly in conditions related to calcium handling in heart cells .

Research Findings on Ferroptosis Induction

Recent research has indicated that similar thiazole compounds can induce ferroptosis through selective interactions with cysteine residues in proteins . While this study does not directly involve this compound, it suggests a broader context for understanding how related compounds may function in inducing cell death pathways relevant for cancer therapy.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCLISZSEDWSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30556989
Record name 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25784-84-3
Record name 1-[(4-Methoxyphenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30556989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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